Cinnamyl benzoate

Antimycotic Dermatophyte Preservative selection

Selective antimycotic (Trichophyton spp., Epidermophyton floccosum) with non-membrane-damaging sterol inhibition for compliant topical formulations. Low-volatility fragrance fixative (~200-fold less volatile than cinnamyl acetate) exempt from EU Annex III allergen labeling. FEMA GRAS No. 4703 & FDA 21 CFR 172.515 for food-grade flavor use. Documented #2 avian feeding repellent among phenylpropanoids for seed coatings and crop protection. Crystalline solid (mp 31–39°C); high lipophilicity (log Kow 4.3–4.6) enables fat-matrix incorporation. Choose this multi-functional, regulatory-advantaged ester over benzyl benzoate or cinnamyl acetate.

Molecular Formula C16H16O3
Molecular Weight 256.301
CAS No. 50555-04-9
Cat. No. B2763788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl benzoate
CAS50555-04-9
Molecular FormulaC16H16O3
Molecular Weight256.301
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2/b10-7+
InChIKeyFOLPNXRNDSOAKM-KQGICBIGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Benzoate (CAS 50555-04-9): Technical Baseline for Scientific Procurement and Comparator Selection


Cinnamyl benzoate (CAS 50555-04-9; (E)-isomer; also referenced as CAS 5320-75-2 for unspecified stereochemistry) is a benzoic acid ester (C₁₆H₁₄O₂; MW 238.28) formed by esterification of trans-cinnamyl alcohol with benzoic acid [1]. It occurs naturally in Siam benzoin gum and Desmos chinensis and exists as a white crystalline solid (mp 31–39 °C) with a characteristic balsamic–spicy–buttery–fruity odor profile [2]. The compound is classified as a flavor and fragrance agent, is listed as FEMA GRAS No. 4703 and FDA 21 CFR 172.515, and has received a JECFA ADI of 'no safety concern at current intake levels' for use as a flavoring agent [3]. Unlike several structurally proximate benzoate and cinnamyl esters, cinnamyl benzoate exhibits a distinctive combination of selective antimycotic activity, low volatility, and favorable regulatory standing that cannot be assumed for its closest analogs.

Why Generic Substitution with Other Benzoate or Cinnamyl Esters Fails for Cinnamyl Benzoate (CAS 50555-04-9)


Cinnamyl benzoate occupies a narrow intersection of structural features—the cinnamyl (3-phenyl-2-propenyl) alcohol backbone esterified with benzoic acid—that jointly govern its biological specificity, physicochemical behavior, and regulatory classification. Replacing it with the more common benzyl benzoate (which lacks the propenyl unsaturation and carries mandatory EU fragrance allergen labelling obligations [1]) or with cinnamyl acetate (which is approximately 200-fold more volatile [2]) fundamentally alters formulation performance, safety documentation, and end-use compliance. Even within the cinnamyl ester family, the benzoate ester confers a distinct antimicrobial spectrum and avian feeding repellency rank that the corresponding free alcohol or other esters do not replicate [3][4]. The quantitative evidence below demonstrates that each of these differentiating properties is measurable and carries tangible consequences for scientific selection and industrial procurement decisions.

Quantitative Comparator Evidence for Cinnamyl Benzoate (CAS 50555-04-9): Head-to-Head and Cross-Study Differentiation Data


Dermatophyte-Selective Antifungal Spectrum vs. Broad-Spectrum Benzoic Acid Preservative

In a direct comparative study, cinnamyl benzoate demonstrated a specific and narrow antifungal spectrum limited to dermatophytic fungi (Trichophyton rubrum, Trichophyton violaceum, Epidermophyton floccosum) over a wide pH range, in contrast to benzoic acid which acts as a broad-spectrum food preservative. Cinnamyl benzoate exhibited only weak activity against the non-dermatophyte microorganisms Bacillus subtilis, Escherichia coli, Saccharomyces cerevisiae, Candida albicans, and Aspergillus oryzae [1]. This selectivity profile means cinnamyl benzoate can target filamentous dermatophytes while sparing commensal yeasts and bacteria, a property not offered by the parent acid.

Antimycotic Dermatophyte Preservative selection Food safety

Non-Membrane-Damaging Sterol Synthesis Inhibition vs. Miconazole-Induced Membrane Lysis

Teramoto et al. (1994) directly compared the cellular effects of cinnamyl benzoate with two commercial antimycotics, miconazole nitrate and tolnaftate, on yeast-phase Sporothrix schenckii. Miconazole nitrate induced substantial leakage of intracellular K⁺ and inorganic phosphate (Pi), indicative of direct membrane damage. In contrast, cinnamyl benzoate caused no detectable K⁺ or Pi release, matching the profile of tolnaftate. Both cinnamyl benzoate and tolnaftate treatment resulted in decreased cellular sterol content with concomitant accumulation of squalene, consistent with inhibition of sterol biosynthesis at or upstream of squalene epoxidase [1]. This mechanism avoids the acute cytolytic effects associated with azole-class membrane disruptors.

Antifungal mechanism Sterol biosynthesis Sporothrix schenckii Drug safety

Avian Feeding Repellency: Higher Rank Than Cinnamyl Alcohol and Coniferyl Benzoate in No-Choice Assays

In a no-choice (one-cup) feeding assay using European Starlings (Sturnus vulgaris), cinnamyl benzoate ranked as the second most repellent compound among eight tested phenylpropanoid derivatives, surpassed only by 3,4-dimethoxycinnamyl benzoate. The complete ranking from most to least repellent was: 3,4-dimethoxycinnamyl benzoate > cinnamyl benzoate > benzoin Siam > 3,4-dimethoxycinnamyl alcohol > cinnamyl alcohol > coniferyl alcohol > coniferyl benzoate > benzoic acid. Notably, the repellency order inverted between choice (two-cup) and no-choice tests for most alcohol/ester pairs, but cinnamyl benzoate maintained strong repellency under both paradigms, whereas the corresponding alcohol cinnamyl alcohol dropped in relative efficacy under no-choice conditions [1]. The study established a clear structure-activity principle: benzoate esters are more repellent than their corresponding alcohols.

Avian repellent Crop protection Structure-activity relationship Phenylpropanoid

Exemption from EU Mandatory Fragrance Allergen Labelling vs. Benzyl Benzoate

Benzyl benzoate (CAS 120-51-4), a structurally related benzoate ester used interchangeably with cinnamyl benzoate in many fragrance formulations, is listed among the 26 fragrance allergens requiring mandatory ingredient labelling on cosmetic products in the EU under Annex III of Regulation (EC) No 1223/2009 [1]. Cinnamyl benzoate (CAS 50555-04-9 / 5320-75-2) is absent from this list. The RIFM safety assessment (2020) cleared cinnamyl benzoate across all seven human health endpoints (including skin sensitization, genotoxicity, and repeated-dose toxicity) using target data, read-across, and/or TTC, confirming Cramer Class I (low toxicity) with no genotoxicity concern [2]. In addition, the IFRA worldwide volume of use for cinnamyl benzoate is <0.1 metric ton per year, reflecting its status as a specialty rather than commodity ingredient [2].

Regulatory compliance Fragrance allergen Cosmetic formulation EU Cosmetics Regulation

Fixative Functionality: ~200-Fold Lower Vapor Pressure Than Cinnamyl Acetate

Cinnamyl benzoate exhibits a vapor pressure of approximately 0.000039 mmHg at 25 °C (calculated, EPI Suite) [1], compared with cinnamyl acetate at ~0.008–0.0094 mmHg at 25 °C [2]. This represents an approximately 200-fold lower volatility. The boiling point of cinnamyl benzoate is 335 °C at 760 mmHg , versus 265 °C for cinnamyl acetate [2]. The substantially lower vapor pressure translates into extended fragrance tenacity on skin or substrate, the defining characteristic of a perfumery fixative. Unlike cinnamyl acetate, which provides a relatively volatile top-to-middle note, cinnamyl benzoate functions primarily as a base-note fixative that prolongs the evaporation of more volatile fragrance components. Its log Kow of 4.3–4.6 [1][3] and water solubility of 5.8 mg/L at 25 °C further support preferential partitioning into hydrophobic fragrance matrices rather than aqueous phases.

Fragrance fixative Volatility Perfumery Formulation stability

Evidence-Backed Application Scenarios for Cinnamyl Benzoate (CAS 50555-04-9) in Scientific and Industrial Procurement


Dermatophyte-Selective Antimycotic Agent for Topical and Material-Preservation Formulations

Cinnamyl benzoate is suited for topical antimycotic products and material-preservation systems (e.g., antimycotic shoe deodorizers, textile treatments) where selective activity against dermatophytic fungi (Trichophyton rubrum, T. violaceum, Epidermophyton floccosum) is required without the broad-spectrum collateral antimicrobial effects of conventional preservatives like benzoic acid. Its retention of antimycotic activity over a wide pH range [1] expands formulation flexibility beyond the narrow pH window required by acid-based preservatives. Simultaneously, its non-membrane-damaging sterol synthesis inhibition mechanism [2] may reduce irritation potential in leave-on applications compared with azole-class membrane disruptors such as miconazole.

EU-Compliant Balsamic Fragrance Fixative in Cosmetic and Personal Care Products

Cinnamyl benzoate serves as a base-note fixative with balsamic–spicy–buttery–fruity character in fine fragrances, decorative cosmetics, shampoos, and toilet soaps, where its vapor pressure of ~0.000039 mmHg at 25 °C—approximately 200-fold lower than cinnamyl acetate [3]—provides measurable fragrance longevity advantages. Its absence from the EU Annex III mandatory fragrance allergen list [4] enables full olfactory functionality without triggering 'Contains allergens' labelling obligations, unlike benzyl benzoate, which is listed and carries a 0.001%/0.01% declaration threshold. Maximum reported skin levels in fine fragrance formulae reach 0.10% [5], with worldwide volume of use under 0.1 metric ton per year, consistent with a high-value specialty fragrance ingredient.

Avian Feeding Repellent for Agricultural Crop Protection and Seed Treatment

Cinnamyl benzoate's established rank as the #2 most repellent compound among eight phenylpropanoid derivatives in no-choice avian feeding assays with European Starlings [6] supports its development as an active ingredient in bird-repellent seed coatings, crop sprays, and landfill deterrents. The ester form's superior repellency over the corresponding alcohol (cinnamyl alcohol) and over coniferyl benzoate in no-choice scenarios aligns with the structure-activity finding that benzoate esterification enhances repellency [6]. This positions cinnamyl benzoate in agricultural procurement specifications requiring non-lethal avian deterrents with demonstrated field-relevant efficacy.

GRAS Flavor Ingredient in Butter, Caramel, and Raspberry Food Flavor Systems

Cinnamyl benzoate is approved as a flavor ingredient under FDA 21 CFR 172.515 and FEMA GRAS No. 4703, with a JECFA evaluation confirming no safety concern at current dietary intake levels [7]. Its characteristic balsamic–spicy–buttery profile is particularly suited for butter, caramel, and raspberry flavor formulations [8]. The solid crystalline form (mp 31–39 °C) and high lipophilicity (log Kow 4.3–4.6) facilitate incorporation into fat-based food matrices. Unlike benzyl benzoate, which is more commonly associated with antiparasitic pharmaceutical use, cinnamyl benzoate's primary regulatory identity is as a flavor and fragrance ingredient, simplifying food-grade procurement documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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